molecular formula C6H6F6O2 B3092170 3-(2H-hexafluoropropoxy)-1,2-propenoxide CAS No. 122502-53-8

3-(2H-hexafluoropropoxy)-1,2-propenoxide

Cat. No.: B3092170
CAS No.: 122502-53-8
M. Wt: 224.1 g/mol
InChI Key: JMOAWAFFKGTPJU-UHFFFAOYSA-N
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Description

“2-[(1,1,2,3,3,3-Hexafluoropropoxy)methyl]oxirane” is an organic compound possessing an epoxide functional group. It has a molecular formula of C6H6F6O2 .


Molecular Structure Analysis

The molecular structure of “2-[(1,1,2,3,3,3-Hexafluoropropoxy)methyl]oxirane” consists of an oxirane ring with a hexafluoropropoxy group and a methyl group attached . The exact mass is 224.02700 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-[(1,1,2,3,3,3-Hexafluoropropoxy)methyl]oxirane” include a molecular weight of 224.10100 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis of Polyfluorinated Compounds

2-[(1,1,2,3,3,3-Hexafluoropropoxy)methyl]oxirane plays a crucial role in the synthesis of polyfluorinated compounds, particularly in the preparation of polymers with significant resistance to solvents, chemicals, and heat. For example, Li Zhan-xiong (2012) demonstrated the synthesis of a polyfluorinated epoxy polymer by ring-opening polymerization, indicating its potential for creating materials with exceptional durability and resistance to extreme conditions Li Zhan-xiong, 2012.

Catalytic Hydrogenation Studies

The compound is also used in studies to understand catalytic hydrogenation processes. U. Kuevi et al. (2012) conducted theoretical studies on the catalytic hydrogenation of oxirane and its methyl derivative, shedding light on the reaction mechanisms that could be applied to similar fluorinated compounds for synthesizing alcohols from epoxides U. Kuevi, Y. Atohoun, J. Mensah, 2012.

Oxidation Reactions in Organic Synthesis

The reactivity and selectivity of fluorinated dioxiranes derived from such epoxides have been extensively studied for their application in oxidation reactions. Shereena Shahid et al. (2018) reviewed the applications of fluorinated dioxiranes in organic synthesis, highlighting their enhanced reactivity and selectivity for the oxidation of various organic substrates, including those involving epoxide groups Shereena Shahid et al., 2018.

Functionalization of Nanomaterials

Another fascinating application is in the functionalization of nanomaterials. For instance, L. D’Accolti et al. (2018) explored the use of methyl(trifluoromethyl)dioxirane for the oxyfunctionalization of carbon nanocapsules, demonstrating a novel approach to modify the surface of nanotubes without compromising the integrity of the encapsulated materials L. D’Accolti et al., 2018.

Corrosion Inhibition

The compound has been investigated for its potential in corrosion inhibition. O. Dagdag et al. (2019) synthesized aromatic epoxy monomers based on oxirane structures and evaluated their effectiveness as corrosion inhibitors for carbon steel, demonstrating high efficiency in preventing corrosion in acidic solutions O. Dagdag et al., 2019.

Properties

IUPAC Name

2-(1,1,2,3,3,3-hexafluoropropoxymethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F6O2/c7-4(5(8,9)10)6(11,12)14-2-3-1-13-3/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOAWAFFKGTPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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